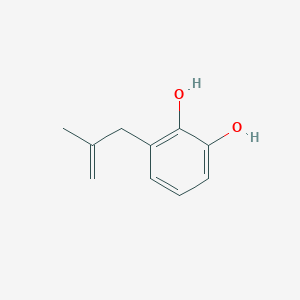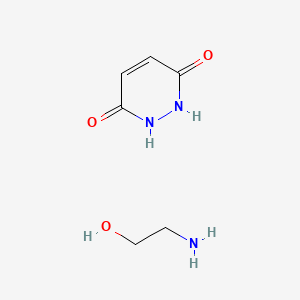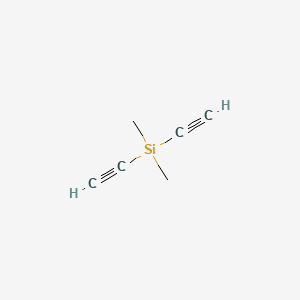
Silane, diethynyldimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, diethynyldimethyl- is a chemical compound with the molecular formula C6H8Si It is a member of the silane family, which consists of silicon atoms bonded to hydrogen and/or organic groups
准备方法
Synthetic Routes and Reaction Conditions: Silane, diethynyldimethyl- can be synthesized through various methods. One common approach involves the reaction of dimethylchlorosilane with acetylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of silane, diethynyldimethyl- often involves large-scale reactors and advanced purification techniques. The use of fluidized bed reactors, where silane is decomposed onto silicon particles suspended in a heated stream of silane and hydrogen, is a notable method. This process is efficient and cost-effective, making it suitable for large-scale production .
化学反应分析
Types of Reactions: Silane, diethynyldimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Silane, diethynyldimethyl- can be oxidized using oxidizing agents such as hydrogen peroxide or ozone. The reaction typically occurs at elevated temperatures and results in the formation of silicon dioxide and other oxidation products.
Reduction: Reduction reactions involving silane, diethynyldimethyl- often use hydride donors such as lithium aluminum hydride or sodium borohydride. These reactions can produce silane derivatives with different functional groups.
Substitution: Substitution reactions can occur when silane, diethynyldimethyl- reacts with halogens or other nucleophiles. These reactions can lead to the formation of various substituted silanes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silicon dioxide, while reduction reactions can produce silane derivatives with different functional groups .
科学研究应用
Silane, diethynyldimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various silicon-based compounds and materials. Its unique reactivity makes it valuable in organic synthesis and materials science.
Biology: In biological research, silane, diethynyldimethyl- is used for surface modification of biomaterials, enhancing their biocompatibility and functionality.
Industry: In industrial applications, silane, diethynyldimethyl- is used in the production of advanced materials, such as coatings, adhesives, and sealants.
作用机制
The mechanism of action of silane, diethynyldimethyl- involves its ability to form strong bonds with both organic and inorganic substrates. This property is due to the presence of silicon atoms, which have a high affinity for oxygen and other electronegative elements. The compound can undergo hydrolysis to form silanol groups, which can then react with other functional groups to create stable covalent bonds. This mechanism is crucial for its applications in surface modification and adhesion .
相似化合物的比较
Silane, diethynyldimethyl- can be compared with other similar compounds, such as:
Dimethyldichlorosilane: Used in the production of polydimethylsiloxane (PDMS) and other silicon-based materials.
Trimethylsilylchloride: Commonly used as a protecting group in organic synthesis.
Phenylsilane: Known for its use in hydrosilylation reactions and as a reducing agent.
The uniqueness of silane, diethynyldimethyl- lies in its ability to undergo a wide range of chemical reactions and its versatility in various applications. Its structure allows for easy modification and functionalization, making it a valuable compound in both research and industrial settings .
属性
CAS 编号 |
1675-60-1 |
|---|---|
分子式 |
C6H8Si |
分子量 |
108.21 g/mol |
IUPAC 名称 |
diethynyl(dimethyl)silane |
InChI |
InChI=1S/C6H8Si/c1-5-7(3,4)6-2/h1-2H,3-4H3 |
InChI 键 |
PEMATDLNMXTNGL-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C#C)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate](/img/structure/B14151708.png)
![(5Z)-5-{[(2-hydroxyethyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14151715.png)
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14151719.png)
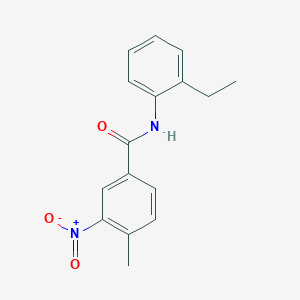
![[(1R,2R)-2-Methylcyclohexyl]methanol](/img/structure/B14151732.png)
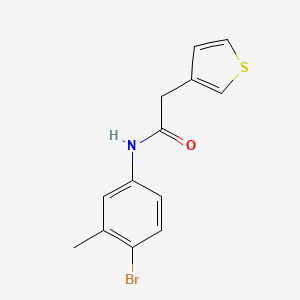
![2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene](/img/structure/B14151753.png)
![2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide](/img/structure/B14151754.png)
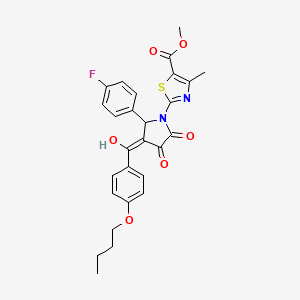
![[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate](/img/structure/B14151763.png)

![1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14151771.png)
